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Compound of Interest

Compound Name: Verosudil

Cat. No.: B611666 Get Quote

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological

Activity of the Potent Rho Kinase Inhibitor Verosudil (AR-12286).

Introduction
Verosudil, also known as AR-12286, is a potent and selective small molecule inhibitor of Rho-

associated coiled-coil containing protein kinase (ROCK).[1][2][3] Investigated primarily for its

potential in the treatment of glaucoma, Verosudil has demonstrated significant efficacy in

reducing intraocular pressure (IOP).[1][2] This technical guide provides a comprehensive

overview of Verosudil's chemical structure, physicochemical and pharmacokinetic properties,

mechanism of action, and detailed experimental protocols for its study, aimed at researchers,

scientists, and professionals in the field of drug development.

Chemical Structure and Properties
Verosudil is a synthetic organic compound with a well-defined chemical structure. Its

systematic IUPAC name is 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-

(thiophen-3-yl)acetamide.[1] The key chemical identifiers and physicochemical properties of

Verosudil are summarized in the tables below.
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Identifier Value

IUPAC Name

2-(dimethylamino)-N-(1-oxo-1,2-

dihydroisoquinolin-6-yl)-2-(thiophen-3-

yl)acetamide[1]

Synonyms AR-12286, AR12286, AR 12286[1]

CAS Number 1414854-42-4 (free base)[1]

Molecular Formula C17H17N3O2S[4]

Molecular Weight 327.40 g/mol [4]

SMILES
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C

2)C(=O)NC=C3[4]

InChI Key VDYRZXYYQMMFJW-UHFFFAOYSA-N[1]

Table 1: Chemical Identification of Verosudil

Property Value Experimental Conditions

Appearance Solid powder N/A

Solubility DMSO: ≥10 mg/mL N/A

Ethanol: Slightly soluble (0.1-1

mg/mL)
N/A

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month

N/A

Table 2: Physicochemical Properties of Verosudil

Mechanism of Action and Signaling Pathway
Verosudil's primary mechanism of action is the potent and selective inhibition of Rho kinase

(ROCK).[1][2][3] It exhibits equal inhibitory activity against the two isoforms of ROCK, ROCK1
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and ROCK2, with a Ki of 2 nM for both.[2] The Rho/ROCK signaling pathway plays a crucial

role in regulating cellular processes such as cell adhesion, motility, and contraction by

influencing the actin cytoskeleton.

In the context of glaucoma, elevated IOP is often associated with increased contractility of the

trabecular meshwork (TM) cells, which restricts the outflow of aqueous humor. Verosudil
addresses this by inhibiting ROCK, leading to the relaxation of TM cells. This relaxation is

achieved through the dephosphorylation of myosin light chain (MLC), a key event in smooth

muscle contraction. ROCK normally phosphorylates and inactivates myosin light chain

phosphatase (MLCP), thereby maintaining MLC in a phosphorylated, active state. By inhibiting

ROCK, Verosudil allows MLCP to become active, leading to MLC dephosphorylation,

disassembly of actin stress fibers and focal adhesions, and ultimately, TM cell relaxation.[2]

This increases the effective filtration area for aqueous humor outflow, thereby lowering IOP.[2]
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Caption: Verosudil's Mechanism of Action in Trabecular Meshwork Cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b611666?utm_src=pdf-body-img
https://www.benchchem.com/product/b611666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Properties
Detailed pharmacokinetic data for Verosudil in humans is not extensively available in the

public domain. Preclinical studies in animal models, such as rabbits and monkeys, have

primarily focused on the pharmacodynamic effect of IOP reduction following topical ocular

administration. These studies indicate that Verosudil effectively penetrates the cornea to reach

the trabecular meshwork.

Parameter Value Species/Model

Route of Administration Topical Ocular Rabbits, Monkeys

Observed Effect
Significant reduction in

intraocular pressure
Rabbits, Monkeys

Table 3: Summary of Preclinical Pharmacokinetic Observations for Verosudil

Further research is required to fully characterize the absorption, distribution, metabolism, and

excretion (ADME) profile of Verosudil in humans.

Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the

activity of Verosudil.

In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency of Verosudil against ROCK1 and ROCK2

kinases.

Methodology:

Recombinant human ROCK1 and ROCK2 enzymes are used.

A suitable kinase substrate, such as Long S6 Kinase/S6K peptide, is coated onto microtiter

plates.

Verosudil is serially diluted to a range of concentrations.
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The kinase, substrate, ATP, and Verosudil are incubated together.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

specific antibody and a detection system (e.g., colorimetric or fluorescent).

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The Ki value is then calculated using the Cheng-Prusoff equation.

Preparation Assay

Data Analysis
Prepare Reagents:

- Recombinant ROCK1/2
- Kinase Substrate

- ATP
- Verosudil (serial dilutions)

Incubate:
- Kinase

- Substrate
- ATP

- Verosudil

Stop Reaction Quantify Phosphorylation Calculate IC50 Calculate Ki
(Cheng-Prusoff)

Click to download full resolution via product page

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Trabecular Meshwork Cell Contractility Assay
Objective: To assess the effect of Verosudil on the contractility of human trabecular meshwork

(HTM) cells.

Methodology:

Primary or immortalized HTM cells are cultured.

Cells are seeded onto a collagen gel matrix.

A contractile agonist, such as transforming growth factor-beta 2 (TGF-β2) or serum, is added

to induce cell contraction, which causes the collagen gel to contract.

Verosudil is added at various concentrations to the culture medium.

The area of the collagen gel is measured at different time points.
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The ability of Verosudil to inhibit or reverse the agonist-induced gel contraction is quantified.
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Caption: Workflow for a Trabecular Meshwork Cell Contractility Assay.

Conclusion
Verosudil is a highly potent and selective ROCK inhibitor with a clear mechanism of action for

reducing intraocular pressure. Its ability to relax the trabecular meshwork by modulating the

actin cytoskeleton makes it a promising therapeutic agent for glaucoma. While further studies

are needed to fully elucidate its pharmacokinetic profile in humans, the existing preclinical data

and in vitro studies provide a strong foundation for its continued development. This guide offers
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a detailed overview of the current knowledge on Verosudil, serving as a valuable resource for

the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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